Osmundalin
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Overview
Description
Osmundalin is a glucoside of osmundalactone, isolated from the royal fern, Osmunda japonica . It is a structural derivative of carbohydrates and belongs to the class of organooxygen compounds . This compound has been studied for its ability to stimulate receptor cells, particularly in the medial sensilla styloconica of Bombyx mori .
Preparation Methods
Osmundalin can be synthesized from its aglycone, osmundalactone. The synthesis involves the use of 3-triethylsiloxy-1-propyne and (S)-1-methyl-2-oxoethyl benzoate, which is derived from 2,3-O-cyclohexylidene-D-glyceraldehyde . The reaction conditions and specific steps for the synthesis are detailed in the literature, but generally involve multiple steps of organic synthesis to achieve the final product.
Chemical Reactions Analysis
Osmundalin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Osmundalin has several scientific research applications. In chemistry, it is used as a model compound to study glycoside reactions and mechanisms. In biology, this compound has been shown to stimulate receptor cells in insects, making it a valuable tool for studying insect physiology and behavior . In medicine, this compound’s potential therapeutic effects are being explored, particularly its ability to modulate cellular responses. Industrially, this compound can be used in the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of osmundalin involves its interaction with receptor cells. . This interaction leads to the elicitation of impulses from the deterrent cell, which is associated with deterrency. The molecular targets and pathways involved in this process are still being studied, but it is clear that this compound plays a significant role in modulating cellular responses.
Comparison with Similar Compounds
Osmundalin is unique compared to other similar compounds due to its specific structure and biological activity. Similar compounds include other glycosides and lactones, such as osmundalactone and other carbohydrate derivatives . This compound’s ability to stimulate receptor cells in insects sets it apart from other glycosides, making it a valuable compound for research in insect physiology and behavior .
Properties
CAS No. |
54835-71-1 |
---|---|
Molecular Formula |
C12H18O8 |
Molecular Weight |
290.27 g/mol |
IUPAC Name |
2-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C12H18O8/c1-5-6(2-3-8(14)18-5)19-12-11(17)10(16)9(15)7(4-13)20-12/h2-3,5-7,9-13,15-17H,4H2,1H3 |
InChI Key |
KZOPXYPPFZYEHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C=CC(=O)O1)OC2C(C(C(C(O2)CO)O)O)O |
melting_point |
172.5 - 173.5 °C |
physical_description |
Solid |
Origin of Product |
United States |
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